molecular formula C19H28O9Si B12093517 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12093517
M. Wt: 428.5 g/mol
InChI Key: VFQCKFYZNFYLJD-UHFFFAOYSA-N
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Description

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes acetoxymethyl and trimethylsilyl ethynyl groups

Preparation Methods

The synthesis of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the acetoxymethyl and trimethylsilyl ethynyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The acetoxymethyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .

Scientific Research Applications

2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can be hydrolyzed by esterases, releasing the active compound. The trimethylsilyl ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other tetrahydro-2H-pyran derivatives with different substituents. These compounds may have similar chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H28O9Si

Molecular Weight

428.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(2-trimethylsilylethynyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H28O9Si/c1-11(20)24-10-16-18(26-13(3)22)19(27-14(4)23)17(25-12(2)21)15(28-16)8-9-29(5,6)7/h15-19H,10H2,1-7H3

InChI Key

VFQCKFYZNFYLJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#C[Si](C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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